N-isopropyl-4-methoxy-3-methylbenzamide
Overview
Description
N-isopropyl-4-methoxy-3-methylbenzamide, also known as PMK glycidate, is a chemical compound that has gained significant attention from the scientific community in recent years. It is a key precursor used in the synthesis of MDMA, a popular recreational drug. However,
Mechanism of Action
The mechanism of action of N-isopropyl-4-methoxy-3-methylbenzamide glycidate is not well understood. However, it is believed to act as a precursor in the synthesis of MDMA, which produces its psychoactive effects by increasing the levels of serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
N-isopropyl-4-methoxy-3-methylbenzamide glycidate itself does not produce any biochemical or physiological effects. However, its derivative, MDMA, has been shown to produce various effects, including euphoria, increased sociability, and heightened sensory perception. MDMA has also been shown to have therapeutic potential in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-methoxy-3-methylbenzamide glycidate has several advantages for laboratory experiments, including its high purity, stability, and ease of handling. However, it is also a controlled substance in many countries, which limits its availability for research purposes.
Future Directions
There are several future directions for research on N-isopropyl-4-methoxy-3-methylbenzamide glycidate, including the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further research is needed to fully understand the mechanism of action of N-isopropyl-4-methoxy-3-methylbenzamide glycidate and its derivatives, such as MDMA. This could lead to the development of new therapeutic agents for the treatment of various psychiatric disorders. Finally, more research is needed to understand the potential environmental impact of N-isopropyl-4-methoxy-3-methylbenzamide glycidate and its derivatives, as well as to develop methods for their safe disposal.
Scientific Research Applications
N-isopropyl-4-methoxy-3-methylbenzamide glycidate has several scientific research applications, including its use as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of fragrances and flavors. In addition, N-isopropyl-4-methoxy-3-methylbenzamide glycidate has been used as a reagent in analytical chemistry for the detection of various compounds.
properties
IUPAC Name |
4-methoxy-3-methyl-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-12(14)10-5-6-11(15-4)9(3)7-10/h5-8H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVNNFWJNYQME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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